![molecular formula C11H11NO2 B2611876 1-(1H-Indol-5-yl)-2-methoxyethanone CAS No. 2247103-65-5](/img/structure/B2611876.png)
1-(1H-Indol-5-yl)-2-methoxyethanone
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Overview
Description
1-(1H-Indol-5-yl)-2-methoxyethanone is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole ring substituted at the 5-position with a methoxyethanone group, making it a valuable molecule for various scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary target of the compound 1-(1H-Indol-5-yl)-2-methoxyethanone is α-glucosidase . α-glucosidase is a carbohydrate hydrolase that plays an important role in regulating blood glucose by breaking down oligosaccharides and disaccharides to α-glucose .
Mode of Action
This compound interacts with α-glucosidase in a non-competitive manner . This means that the compound binds to a site on the enzyme other than the active site, altering the enzyme’s shape and reducing its ability to bind to its substrate .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway . This results in a slower breakdown of carbohydrates into glucose, leading to a reduction in postprandial hyperglycemia .
Pharmacokinetics
The compound’s effectiveness as an α-glucosidase inhibitor suggests that it has sufficient bioavailability to exert its therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action include the non-competitive inhibition of α-glucosidase and the subsequent reduction in the rate of carbohydrate breakdown . This leads to a decrease in postprandial hyperglycemia, which is beneficial for the management of type 2 diabetes .
Action Environment
Like all drugs, factors such as temperature, ph, and the presence of other substances could potentially affect its stability and efficacy .
Preparation Methods
The synthesis of 1-(1H-Indol-5-yl)-2-methoxyethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Reaction Conditions: A common synthetic route involves the reaction of indole with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(1H-Indol-5-yl)-2-methoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the methoxyethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1H-Indol-5-yl)-2-methoxyethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-(1H-Indol-5-yl)-2-methoxyethanone can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its role in the synthesis of biologically active molecules.
1H-Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
1H-Indole-5-carboxylic acid: Studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
1-(1H-indol-5-yl)-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-7-11(13)9-2-3-10-8(6-9)4-5-12-10/h2-6,12H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKNBNPJVQQUEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC2=C(C=C1)NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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